Methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate
Description
Methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate is a synthetic benzoate derivative characterized by a methyl ester at the benzoic acid moiety and a complex substituent at the 2-position. This substituent comprises an amino group linked to an acetyloxyacetyl chain, which is further substituted with a 4-ethoxyphenyl group. While direct data on its applications are unavailable, structural analogs suggest possible roles in agrochemical or pharmaceutical contexts .
Properties
IUPAC Name |
methyl 2-[[2-[2-(4-ethoxyphenyl)acetyl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-3-26-15-10-8-14(9-11-15)12-19(23)27-13-18(22)21-17-7-5-4-6-16(17)20(24)25-2/h4-11H,3,12-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWSPFWLZIXWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate, with the CAS Number 1794784-93-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 371.4 g/mol
- Structure : The compound features an ethoxyphenyl group, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1794784-93-2 |
| Molecular Weight | 371.4 g/mol |
| Molecular Formula | CHNO |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study conducted on various tumor cell lines demonstrated significant inhibition of cell proliferation, particularly in HeLa and L1210 cells. The compound's structure suggests it may interact with cellular pathways involved in cancer progression.
- Cell Lines Tested :
- HeLa (cervical cancer)
- L1210 (leukemia)
Cholinesterase Inhibition
Another notable biological activity of this compound is its ability to inhibit cholinesterases, enzymes crucial for neurotransmission. Inhibiting these enzymes can have implications for treating neurodegenerative diseases such as Alzheimer's.
- Mechanism of Action : The presence of the methoxy and acetyl groups in the structure enhances lipophilicity, allowing better penetration into the central nervous system.
Study on Antitumor Activity
A recent study assessed the efficacy of this compound against various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
Neuroprotective Effects
In a separate investigation focusing on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The results suggested a protective effect mediated by the modulation of oxidative stress markers.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Feasibility: The target compound’s synthesis likely involves coupling 4-ethoxyphenylacetyl chloride with methyl 2-aminobenzoate, analogous to methods for ’s compound .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate, and what key reaction conditions must be optimized?
The compound can be synthesized via a multi-step route involving:
- Acylation : Reacting 4-ethoxyphenylacetyl chloride with hydroxylacetyl chloride to form the intermediate ester.
- Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetyloxyacetyl group to methyl 2-aminobenzoate.
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product .
Key conditions include temperature control (<60°C to prevent ester hydrolysis), anhydrous solvents (e.g., dry DMF), and inert atmospheres (N₂/Ar) to avoid side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are overlapping signals resolved in NMR analysis?
- 1H/13C NMR : Critical for confirming ester, amide, and aromatic groups. Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) or deuterated DMSO-d₆ to enhance resolution .
- Mass spectrometry (HRMS) : Validates molecular weight (expected m/z ~387.3) and fragmentation patterns.
- IR spectroscopy : Confirms C=O stretches (~1740 cm⁻¹ for esters, ~1660 cm⁻¹ for amides) .
Q. How do solubility properties influence experimental design for in vitro assays?
The compound’s low aqueous solubility necessitates:
- Solvent screening : Test DMSO, methanol, or acetone as primary solvents, followed by dilution in buffered solutions (e.g., PBS).
- Surfactant use : Polysorbate-80 or cyclodextrins to stabilize suspensions .
- UV-Vis or HPLC : Monitor solubility limits via absorbance at 260–280 nm (aromatic π→π* transitions) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or nonlinear optical (NLO) properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting groups. For NLO properties, compute hyperpolarizability (β) values to evaluate potential for photonic applications .
- Molecular docking : Screen for interactions with biological targets (e.g., enzymes) by analyzing binding affinities and steric compatibility .
Q. What strategies address contradictory data in reaction yields or biological activity across studies?
- Yield discrepancies : Trace to impurities in starting materials (e.g., residual water in solvents) or competing side reactions (e.g., ester hydrolysis under acidic conditions). Validate via TLC monitoring and LC-MS .
- Biological variability : Standardize assay protocols (e.g., cell line passage number, incubation time) and use positive controls (e.g., known enzyme inhibitors) .
Q. How can reaction pathways be optimized for scalability in multi-gram syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
